molecular formula C16H15NO2 B3022461 methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate CAS No. 632292-71-8

methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

Cat. No.: B3022461
CAS No.: 632292-71-8
M. Wt: 253.29 g/mol
InChI Key: HXCDCAZKPWZTMN-RVDMUPIBSA-N
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Description

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an aminophenyl group and a phenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate typically involves the reaction of 4-aminobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to facilitate the reaction. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate: Similar structure but with a nitro group instead of an amino group.

    Ethyl (2E)-3-(4-aminophenyl)-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is unique due to the presence of the aminophenyl group, which imparts specific reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.

Properties

IUPAC Name

methyl (E)-3-(4-aminophenyl)-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCDCAZKPWZTMN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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